

Introduction: The Versatility of a Bifunctional Building Block

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Compound of Interest

Compound Name: 3-Ethynylbenzoic acid

Cat. No.: B080161

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3-Ethynylbenzoic acid is a deceptively simple aromatic molecule that holds significant value for synthetic chemists, particularly within the realms of medicinal chemistry and materials science.^{[1][2][3]} Its structure, featuring a benzene ring simultaneously functionalized with a carboxylic acid and a terminal alkyne, provides two distinct and highly reactive handles for orthogonal chemical modifications. This bifunctional nature allows for its incorporation into complex molecular architectures through a variety of robust and well-established chemical transformations. This guide provides an in-depth exploration of the key chemical reactions involving **3-ethynylbenzoic acid**, offering mechanistic insights, field-proven experimental protocols, and the strategic rationale behind these synthetic choices.

Table 1: Physicochemical Properties of **3-Ethynylbenzoic Acid**

Property	Value	Source
Molecular Formula	C ₉ H ₆ O ₂	[4][5][6]
Molecular Weight	146.14 g/mol	[5][6][7]
CAS Number	10601-99-7	[4][5][6]
Appearance	Powder	[4][6]
Melting Point	164-171 °C	[4][6]

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  edge [style=invis];

  // Define the molecule structure using nodes and edges
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  C2 [label="C", pos="1,0!"];
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  C4 [label="C", pos="1,1.732!"];
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  // Carboxylic Acid Group
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  O2_carboxyl [label="OH", pos="-2.4,0!"];
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// Ethynyl Group
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C_ethynyl2 [label="C", pos="3.1,0.866!"];
H_ethynyl [label="H", pos="3.9,0.866!"];

// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent bonds
C6 -- C_carboxyl;
C_carboxyl -- O1_carboxyl [style=solid, len=0.5, label="", fontcolor="#EA4335"];
C_carboxyl -- O2_carboxyl;
C3 -- C_ethynyl1;
C_ethynyl1 -- C_ethynyl2 [style=solid, len=0.5, label="≡", fontcolor="#34A853"];
C_ethynyl2 -- H_ethynyl;

// Inputs and Output
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Alkyne [label="H-C≡C-R2\n(3-Ethynylbenzoic acid)", shape=ellipse, fillcolor="#FFFFFF"];
Product [label="R1-C≡C-R2\n(Coupled Product)", shape=ellipse, fillcolor="#FBC02D", fontcolor="#202124"];

// Connections
Aryl_Halide -> Pd_Complex;
Alkyne -> Cu_Acetylide;
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Pd_Complex -> Product [style=dashed];
}
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Caption: Catalytic cycles of the Sonogashira coupling reaction.

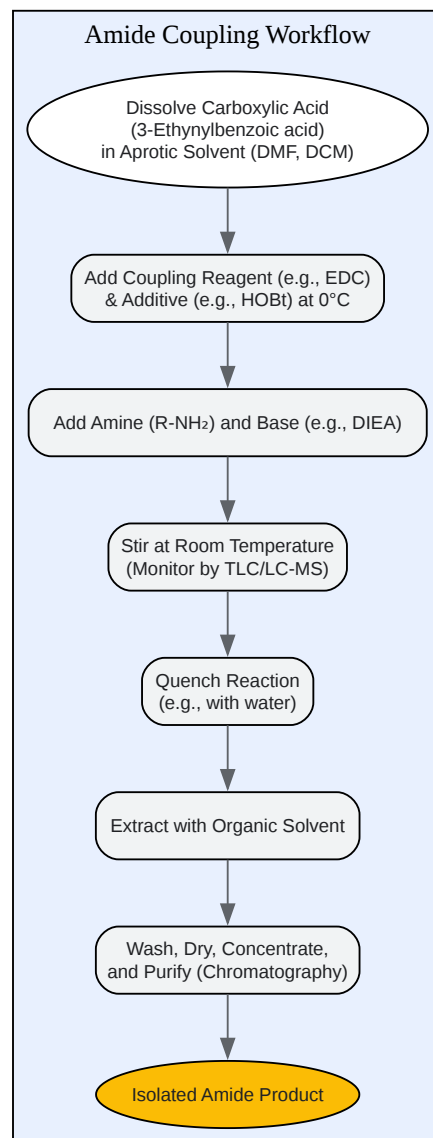
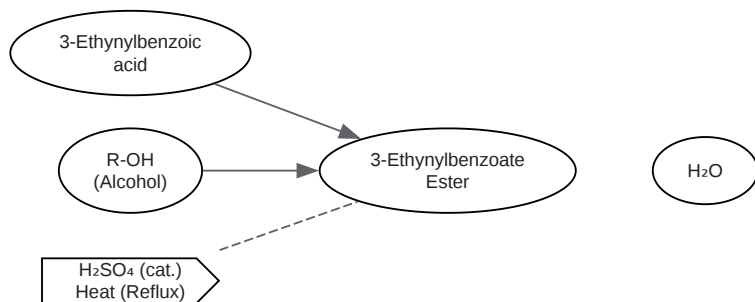
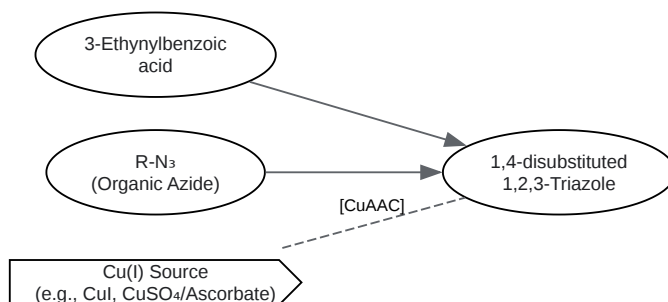
Experimental Protocol: Sonogashira Coupling of **3-Ethynylbenzoic Acid** with Iodobenzene

- Inert Atmosphere: To a flame-dried Schlenk flask, add **3-ethynylbenzoic acid** (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

- **Reagent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add iodobenzene (1.1 mmol) via syringe, followed by an anhydrous solvent such as THF or DMF (5 mL) and a suitable base, typically an amine like triethylamine or diisopropylethylamine (3.0 mmol). [8]3. **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues.
- **Extraction:** Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous NH_4Cl solution, water, and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-(phenylethynyl)benzoic acid.

Azide-Alkyne Cycloaddition (CuAAC): The "Click Chemistry" Approach

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click" reaction, a concept introduced by K. Barry Sharpless. [2] This reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne with exceptional efficiency and selectivity. [1] [9] For **3-ethynylbenzoic acid**, this opens a straightforward path to creating highly diverse molecular libraries for drug discovery and bioconjugation applications. [1][2][10] **Mechanistic Rationale & Causality:** The term "click chemistry" refers to reactions that are high-yielding, create only inoffensive byproducts, are stereospecific, and exhibit wide scope. [9] The thermal Huisgen 1,3-dipolar cycloaddition between an azide and alkyne is possible but often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. [11] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, critically, provides exclusive control, yielding only the 1,4-disubstituted triazole isomer. [9][11] This control is a direct result of the proposed mechanism involving the formation of a copper acetylide, which then reacts with the azide. The reaction is bioorthogonal, meaning the reacting functional groups (azide and alkyne) are largely inert to biological functionalities, making it ideal for modifying complex biomolecules. [1][2]



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Sources

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